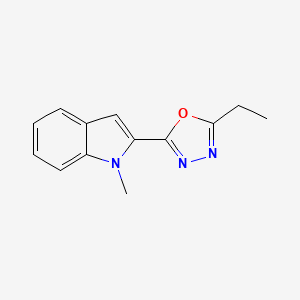

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

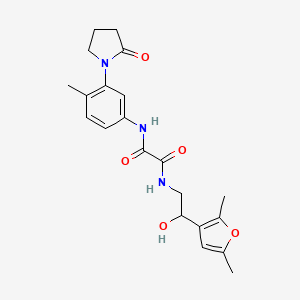

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The compound is also known as EMIQ, and it has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One application involves the use of 1,3,4-oxadiazole derivatives in corrosion inhibition. A study found that these derivatives are effective in protecting mild steel in sulphuric acid, highlighting their potential in industrial applications for corrosion protection. These inhibitors work by forming a protective layer on the metal surface, which is evidenced by increased charge transfer resistance and supported by SEM micrographs. Their adsorption characteristics follow the Langmuir adsorption isotherm, suggesting a mixed physisorption and chemisorption mechanism on the mild steel surface (P. Ammal, M. Prajila, A. Joseph, 2018).

Antimicrobial and Urease Inhibition

Another study explored novel indole-based oxadiazole scaffolds for their urease inhibition properties. These compounds were synthesized and tested in vitro, showing potent inhibitory activity against the urease enzyme. This suggests their potential as valuable therapeutic agents in drug design, especially in treatments targeting bacteria that utilize urease for pathogenesis (M. Nazir, M. Abbasi, Aziz‐ur‐Rehman, et al., 2018).

Anti-Tubercular and Antibacterial Activities

The antimicrobial evaluation of 2,5 disubstituted 1,3,4-oxadiazole derivatives has shown significant antibacterial and antifungal activities, particularly against Staphylococcus aureus and Escherichia coli. This underscores the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents, which is critical given the rising antibiotic resistance challenges (E. Jafari, Tahereh Mohammadi, A. Jahanian-Najafabadi, F. Hassanzadeh, 2017).

Fungicidal Activity

Additionally, certain 1,3,4-oxadiazole derivatives have demonstrated significant fungicidal activity against Rhizoctonia solani, a major pathogen affecting rice crops. This finding points to the potential agricultural applications of these compounds in managing crop diseases and improving food security (H. Chen, Z. Li, Y. Han, 2000).

Propiedades

IUPAC Name |

2-ethyl-5-(1-methylindol-2-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-3-12-14-15-13(17-12)11-8-9-6-4-5-7-10(9)16(11)2/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIYUQDESFDNBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2414940.png)

![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((2-methylphenyl)methyl)amino)formamide](/img/structure/B2414949.png)

![4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2414951.png)

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-3-ylpropanoic acid](/img/structure/B2414957.png)